2-Chlorobenzoic Acid-d1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

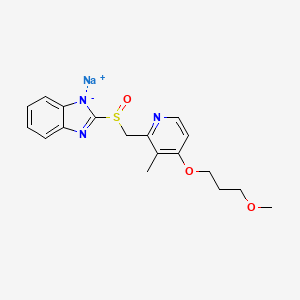

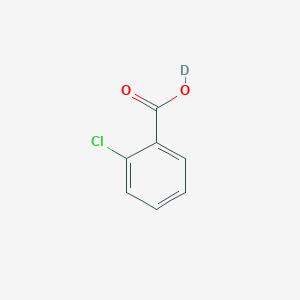

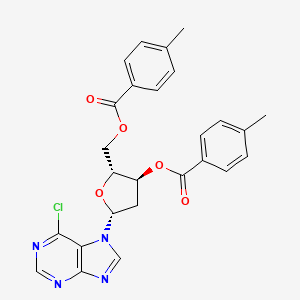

2-Chlorobenzoic Acid-d1 is a deuterated form of 2-Chlorobenzoic Acid, where one of the hydrogen atoms is replaced by deuterium. This compound is an organic molecule with the molecular formula C7H4DClO2. It is a white solid used in various scientific research applications, particularly in the field of chemistry.

Mechanism of Action

Target of Action

It’s known that this compound is used as a precursor to a variety of drugs, food additives, and dyes . More research is needed to identify specific molecular targets and their roles.

Mode of Action

It’s known that the chloride in the compound can be readily replaced by ammonia to form 2-aminobenzoic acid . This suggests that the compound may interact with its targets through substitution reactions. The exact changes resulting from these interactions would depend on the specific targets and the conditions of the reaction.

Biochemical Pathways

It’s known that the compound can be formed as an intermediate during the degradation of certain herbicides . This suggests that the compound may play a role in the detoxification pathways of these herbicides. The downstream effects of these pathways would depend on the specific herbicides and the organisms in which the pathways occur.

Pharmacokinetics

It’s known that the compound shows substrate saturation kinetics during uptake by certain bacterial strains . This suggests that the compound may have good bioavailability in these organisms. More research is needed to fully understand the pharmacokinetics of 2-Chlorobenzoic Acid-d1.

Result of Action

It’s known that the compound can be used as a precursor to a variety of drugs, food additives, and dyes . This suggests that the compound may have diverse effects depending on the specific products that are derived from it.

Action Environment

It’s known that the compound can be formed during the degradation of certain herbicides , suggesting that its action may be influenced by the presence of these herbicides in the environment. More research is needed to fully understand how environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2-Chlorobenzoic Acid-d1 plays a role in biochemical reactions. It is prepared by the oxidation of 2-chlorotoluene . The chloride is readily replaced by ammonia to 2-aminobenzoic acid . The nature of these interactions involves the displacement of the chloride group, leading to the formation of different compounds .

Cellular Effects

It is known that 2-Chlorobenzoic Acid, from which this compound is derived, is involved in the degradation process by microorganisms .

Molecular Mechanism

It is known that 2-Chlorobenzoic Acid, from which this compound is derived, undergoes reactions such as oxidation, hydrolysis, and displacement of the chloride group .

Temporal Effects in Laboratory Settings

It is known that 2-Chlorobenzoic Acid, from which this compound is derived, has a melting point of 142 °C and a boiling point of 285 °C .

Metabolic Pathways

It is known that 2-Chlorobenzoic Acid, from which this compound is derived, is involved in the degradation process by microorganisms .

Preparation Methods

2-Chlorobenzoic Acid-d1 can be synthesized through several methods. One common laboratory method involves the oxidation of 2-chlorotoluene using potassium permanganate as the oxidizing agent . Another method involves the hydrolysis of α,α,α-trichloro-2-toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chlorobenzoic Acid-d1 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chlorobenzoyl chloride.

Reduction: Reduction reactions can convert it into 2-chlorobenzyl alcohol.

Decarboxylation: At elevated temperatures, it can undergo decarboxylation to form chlorobenzene.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and ammonia or diphenylphosphide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chlorobenzoic Acid-d1 is widely used in scientific research due to its unique properties. In chemistry, it serves as a precursor for synthesizing various compounds, including drugs, food additives, and dyes . In biology and medicine, it is used in the study of metabolic pathways and enzyme reactions. Its deuterated form makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy, where it helps in elucidating molecular structures and dynamics.

Comparison with Similar Compounds

2-Chlorobenzoic Acid-d1 is similar to other chlorobenzoic acids, such as 3-chlorobenzoic acid and 4-chlorobenzoic acid. it is unique due to its position of the chlorine atom at the 2-position, which influences its chemical reactivity and biological activity . Other similar compounds include 2-bromobenzoic acid and 2-fluorobenzoic acid, which have different halogen atoms but similar structural frameworks.

Properties

IUPAC Name |

deuterio 2-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCLCGXPQILATA-DYCDLGHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC(=O)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

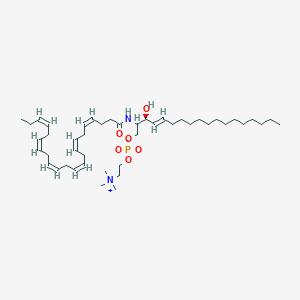

![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)

![Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt](/img/structure/B1147213.png)